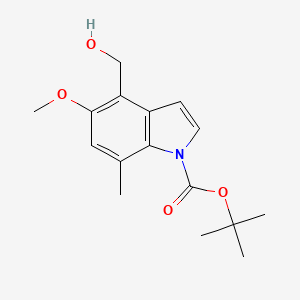

tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate

Description

tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate (CAS: 1644667-10-6) is a heterocyclic building block with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol. Its structure features a substituted indole core with a hydroxymethyl (-CH₂OH) group at position 4, a methoxy (-OCH₃) group at position 5, and a methyl (-CH₃) group at position 5. The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and modulates solubility . This compound is utilized in pharmaceutical research, particularly in drug discovery and synthetic chemistry, due to its versatile reactivity and role as a precursor for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-5-methoxy-7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-8,18H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQMPBDFURUAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Functionalization of the Indole Core: The hydroxymethyl, methoxy, and methyl groups can be introduced through various functional group transformations, such as alkylation, methylation, and hydroxymethylation reactions.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formation of carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate is primarily utilized in the synthesis of indole derivatives that exhibit pharmacological activities. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.

Potential Therapeutic Uses :

- Anticancer Agents : Indole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity : Some studies suggest that related indole compounds possess antimicrobial properties, making them potential candidates for new antibiotics.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex molecules. The hydroxymethyl and methoxy groups allow for further functionalization, facilitating the development of diverse chemical entities.

Example Applications :

- Synthesis of Kinase Inhibitors : Indoles are known to inhibit various kinases involved in cancer progression, and this compound can be modified to enhance its inhibitory activity.

- Development of Neuroprotective Agents : Some derivatives are being explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Biological Studies

Research involving this compound often focuses on understanding its biological mechanisms and interactions at the molecular level.

Key Research Areas :

- Mechanistic Studies : Investigating how modifications to the indole structure affect biological activity.

- Structure-Activity Relationship (SAR) : Understanding how different substituents influence the pharmacological properties of indole derivatives.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored a series of indole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Case Study 2: Antimicrobial Activity

Research documented in Antibiotics Journal highlighted the antimicrobial efficacy of indole derivatives. This compound was tested against several pathogens, showing promising results that warrant further investigation into its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contrasted with related indole, indoline, and heterocyclic derivatives. Key comparisons include:

Substituent Position and Functional Group Variations

Heterocyclic Core Modifications

Key Research Findings

Metabolism : Hydroxymethyl groups (as in the target compound) are prone to enzymatic oxidation, as seen in the metabolism of agaritine to 4-(hydroxymethyl)benzenediazonium ion (). This contrasts with fluorinated analogs (), which resist oxidation .

Solubility : The hydroxymethyl group improves aqueous solubility compared to formyl or tert-butyl derivatives, making it advantageous for in vitro assays .

Q & A

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (e.g., Et₂O/hexanes 2:1) to resolve polar byproducts, as demonstrated in the isolation of tert-butyl indole carboxylates .

- Recrystallization : For crystalline intermediates, DMF/acetic acid mixtures improve purity by removing non-polar impurities .

Advanced Note : For enantiomerically pure derivatives, chiral stationary phases (CSPs) or derivatization with chiral auxiliaries may be required .

What safety precautions are critical given limited toxicity data for this compound?

Q. Basic

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to unknown chronic toxicity .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Contingency : Immediate medical consultation is advised if exposure occurs, though specific antidotes are undefined .

Which spectroscopic and crystallographic methods are most reliable for structural validation?

Q. Basic

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., δ ~7.96 ppm for indole protons) .

- HRMS : For molecular ion validation (e.g., [M+H]⁺ matching theoretical mass) .

Advanced : X-ray crystallography via SHELXL refinement resolves ambiguous NOEs or stereochemistry. Use high-resolution data (≤1.0 Å) for accurate electron density maps .

How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Q. Advanced

- Chiral Catalysis : Employ asymmetric Friedel-Crafts alkylation using (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the hydroxymethyl group .

- Kinetic Resolution : Use lipases or transition-metal complexes to separate enantiomers during esterification/hydrolysis .

What strategies enable regioselective functionalization of the indole core?

Q. Advanced

- Electrophilic Substitution : Direct C-4 hydroxymethylation via Vilsmeier-Haack conditions or directed ortho-metalation .

- Cross-Coupling : Suzuki-Miyaura reactions at C-7 using methyl-substituted boronic acids, optimized with Pd(PPh₃)₄ in THF/Na₂CO₃ .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Q. Advanced

- Reproducibility Checks : Verify solvent purity, catalyst age, and reaction atmosphere (e.g., inert N₂ vs. air-sensitive conditions) .

- Data Triangulation : Cross-reference NMR shifts with computed (DFT) spectra or literature analogs (e.g., tert-butyl indole carboxylates) .

What solvent systems optimize reaction efficiency while minimizing side reactions?

Q. Basic

- Polar Aprotic Solvents : CH₂Cl₂ or THF for Boc protection and hydroboration, respectively, due to their inertness and solubility .

- Avoid Protic Solvents : Methanol/water quenches borane intermediates prematurely, reducing yield .

How can reaction scalability be improved without compromising stereochemical integrity?

Q. Advanced

- Flow Chemistry : Continuous processing stabilizes reactive intermediates (e.g., BH₃·THF) and reduces batch variability .

- Catalyst Loading Reduction : Screen sub-stoichiometric DMAP (1–5 mol%) to minimize cost and purification complexity .

What challenges arise in crystallizing this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.